Cyclopentyl(2-hydroxyphenyl)methanone is an organic compound with the molecular formula and a molecular weight of 190.24 g/mol. It features a cyclopentyl group attached to a methanone moiety, which is further substituted with a 2-hydroxyphenyl group. This compound is classified as a ketone and is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound is primarily synthesized through various organic reactions, including Friedel-Crafts acylation and Fries rearrangement. It is commercially available from chemical suppliers, which indicates its relevance in both academic research and industrial applications.
Cyclopentyl(2-hydroxyphenyl)methanone falls under the category of aromatic ketones due to the presence of both an aromatic ring and a ketone functional group. Its structure allows it to participate in various chemical reactions typical of both aromatic compounds and ketones.
The synthesis of Cyclopentyl(2-hydroxyphenyl)methanone can be achieved through several methods:
Cyclopentyl(2-hydroxyphenyl)methanone has a distinct molecular structure characterized by:
The InChI key for this compound is FHUXPGWBJXGPSP-UHFFFAOYSA-N, and its canonical SMILES representation is C1CCC(C1)C(=O)C2=CC=CC=C2O.
| Property | Value |
|---|---|
| CAS Number | 51795-96-1 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | cyclopentyl-(2-hydroxyphenyl)methanone |
Cyclopentyl(2-hydroxyphenyl)methanone can undergo several types of chemical reactions:
The mechanism of action for Cyclopentyl(2-hydroxyphenyl)methanone involves its interaction with biological molecules:
Cyclopentyl(2-hydroxyphenyl)methanone is typically a colorless or pale yellow solid at room temperature. Its melting point has not been extensively documented but can be inferred from similar compounds.
Cyclopentyl(2-hydroxyphenyl)methanone has several scientific uses:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5